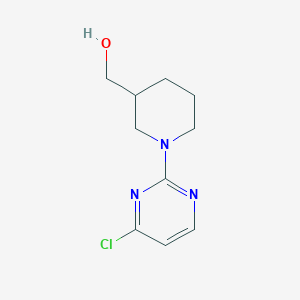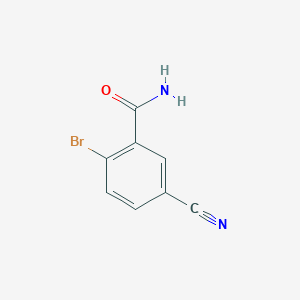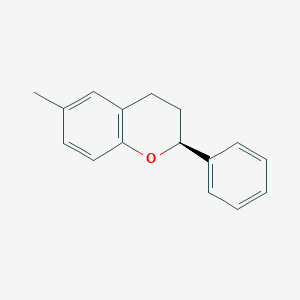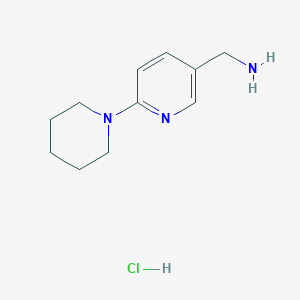
(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . This compound features a piperidine ring substituted with a chloropyrimidine group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol typically involves the reaction of 4-chloropyrimidine with 3-piperidinemethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature, often around 80-100°C , to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated synthesis and process optimization techniques can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloropyrimidine group can be reduced to form a pyrimidine derivative.
Substitution: The chlorine atom in the chloropyrimidine group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate .
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit kinases or proteases , leading to the modulation of signaling pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(2-Chloropyrimidin-4-yl)piperidin-3-yl)methanol: Similar structure but with a different position of the chlorine atom on the pyrimidine ring.
(1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanol: Another positional isomer with the chlorine atom at the 5-position of the pyrimidine ring.
Uniqueness
(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom on the pyrimidine ring can significantly impact the compound’s interaction with molecular targets and its overall pharmacological profile .
Propriétés
Formule moléculaire |
C10H14ClN3O |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
[1-(4-chloropyrimidin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O/c11-9-3-4-12-10(13-9)14-5-1-2-8(6-14)7-15/h3-4,8,15H,1-2,5-7H2 |
Clé InChI |
AITWUFOPOZYHTL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NC=CC(=N2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole](/img/structure/B11880708.png)

![5-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11880721.png)



![ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11880742.png)

![1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one](/img/structure/B11880749.png)
